molecular formula C10H5ClO3 B8543387 3-(3-Chlorophenyl)furan-2,5-dione

3-(3-Chlorophenyl)furan-2,5-dione

Cat. No.: B8543387
M. Wt: 208.60 g/mol
InChI Key: KCTMGSXRVOLTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)furan-2,5-dione is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

3-(3-chlorophenyl)furan-2,5-dione

InChI

InChI=1S/C10H5ClO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-5H

InChI Key

KCTMGSXRVOLTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask was added ethyl 2-(3-chlorophenyl)-2-oxoacetate (1.8 g, 8.47 mmol) and acetic anhydride (1.60 ml, 16.93 mmol) in DCE (5 ml) at RT. To the resulting solution was added titanium(IV) chloride (16.93 ml, 16.93 mmol) and tributylamine (2.42 ml, 10.16 mmol). The solution was heated to reflux for 12 hours. The solution was then cooled in ice, and a solution of ammonium chloride was added. The mixture was stirred for 30 min. LC/MS indicated all starting material was gone. The solution was washed with 1×NH4Cl, 1N HCl, water, dried and concentrated in vacuo to provide 3-(3-chlorophenyl)furan-2,5-dione which was used as is in the next reaction. LC/MS, m/e 209 (M+1). HPLC Rt, 2.89 min. Waters Sunfire C18 column (4.6×50 mm). 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min. hold at 100% B 1 min, flow rate 4 mL/min.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.42 mL
Type
reactant
Reaction Step Three
Quantity
16.93 mL
Type
catalyst
Reaction Step Three

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